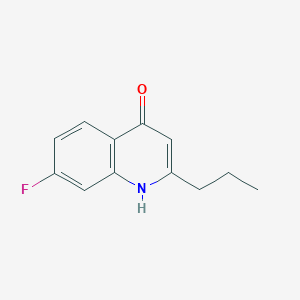

7-Fluoro-2-propyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-2-propyl-4-quinolinol is a chemical compound with the molecular formula C12H12FNO and a molecular weight of 205.23 g/mol . It is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-propyl-4-quinolinol can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines . The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of quinoline synthesis can be applied. These methods often involve the use of transition metal catalysts, metal-free ionic liquid-mediated reactions, and green chemistry protocols to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Strong bases like sodium hydride (NaH) in aprotic solvents such as DMSO or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .

Scientific Research Applications

7-Fluoro-2-propyl-4-quinolinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-propyl-4-quinolinol is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other fluoroquinolones. These compounds typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Norfloxacin: A fluoroquinolone antibiotic with a similar structure but different substituents.

Ciprofloxacin: Another fluoroquinolone with a broader spectrum of antibacterial activity.

Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.

Uniqueness

7-Fluoro-2-propyl-4-quinolinol is unique due to its specific fluorine and propyl substitutions, which may confer distinct chemical and biological properties compared to other fluoroquinolones . These unique features make it a valuable compound for research and potential therapeutic applications.

Biological Activity

7-Fluoro-2-propyl-4-quinolinol is a synthetic derivative of the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound (CAS Number: 1070879-94-5) is characterized by a fluorine atom at the 7-position and a propyl group at the 2-position of the quinoline ring. This unique substitution pattern can influence its pharmacological properties, including solubility, permeability, and binding affinity to target proteins.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds indicated that fluorinated quinolones can be effective against various Gram-positive and Gram-negative bacteria. For instance, novel fluorinated 4-quinolones demonstrated effectiveness against strains of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also possess similar properties .

Table 1: Comparative Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| CI-934 | Streptococcus pneumoniae | 0.5 µg/mL |

| Pefloxacin | Pseudomonas aeruginosa | 1 µg/mL |

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied, particularly in relation to Plasmodium falciparum. Similar compounds have shown moderate to high activity against malaria parasites. For example, some derivatives exhibited IC50 values below 50 µM, indicating strong antimalarial efficacy . Although specific data on this compound is limited, its structural similarity to known active compounds suggests it may also possess significant antimalarial properties.

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | Strain | IC50 (µM) |

|---|---|---|

| This compound | Plasmodium falciparum (3D7) | TBD |

| Compound (9) | Plasmodium falciparum (3D7) | 11.92 |

| Compound (3) | Plasmodium berghei | <1 mg/kg |

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives, providing insights into their mechanisms of action:

- Antitumor Effects : Some quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain compounds exerted cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon carcinoma), with IC50 values suggesting notable selectivity towards these cells .

- Mechanism of Action : The mechanism by which quinoline derivatives exert their effects often involves interaction with cellular macromolecules such as proteins and DNA. For instance, some compounds inhibit translation elongation factors in malaria parasites, disrupting protein synthesis essential for parasite survival .

- Pharmacokinetic Properties : The pharmacokinetic profile of quinoline derivatives is crucial for their therapeutic efficacy. Studies have indicated that modifications to the chemical structure can enhance bioavailability and reduce toxicity, making these compounds more favorable for clinical use .

Properties

CAS No. |

1070879-94-5 |

|---|---|

Molecular Formula |

C12H12FNO |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

7-fluoro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12FNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |

InChI Key |

RKZVEMLFZPWBSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.